![molecular formula C25H28N2O4 B14783840 (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile molecule with various applications in synthetic chemistry and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Pyrrolidine Formation: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and solvent.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the appropriate piperidine derivative is reacted with the intermediate compound.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Fmoc group under acidic or basic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary and secondary amines
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, amines, and substituted pyrrolidine and piperidine derivatives.
Applications De Recherche Scientifique
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the Fmoc group allows for selective binding to active sites, while the piperidine and pyrrolidine rings contribute to the overall stability and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(morpholin-1-yl)pyrrolidine-2-carboxylic acid
- (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(azepan-1-yl)pyrrolidine-2-carboxylic acid
- (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the piperidine ring, in particular, differentiates it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C25H28N2O4 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29) |
Clé InChI |
HMXYVJRIIYUTRR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


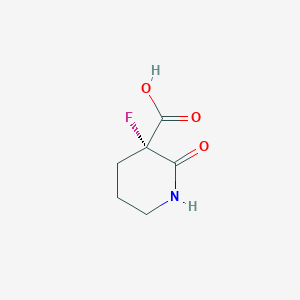
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)

![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
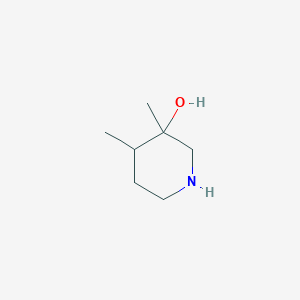
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B14783808.png)
![tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14783815.png)
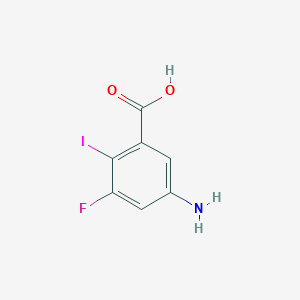
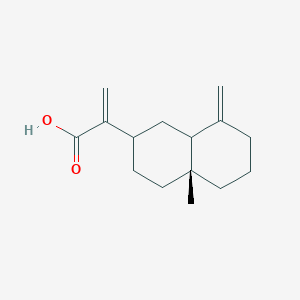
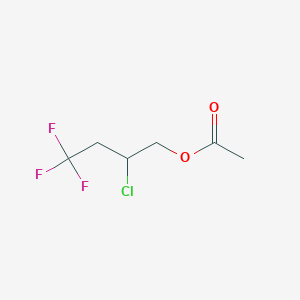
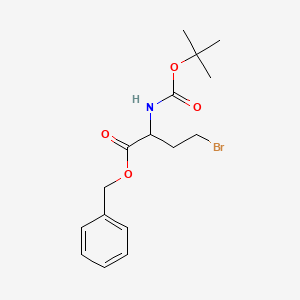
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
